Butanamide, N-(3-(butylamino)-3-oxopropyl)-

Physicochemical characterization Density comparison Molecular packing

Butanamide, N-(3-(butylamino)-3-oxopropyl)- (CAS 82024-08-6) is a symmetrical diamide derivative of butanoic acid, classified as an N-substituted butanamide bearing a 3-(butylamino)-3-oxopropyl substituent. With molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 82024-08-6
Cat. No. B12682581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(3-(butylamino)-3-oxopropyl)-
CAS82024-08-6
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCNC(=O)CCC
InChIInChI=1S/C11H22N2O2/c1-3-5-8-12-11(15)7-9-13-10(14)6-4-2/h3-9H2,1-2H3,(H,12,15)(H,13,14)
InChIKeyMCDCXIHWVDIWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-(3-(butylamino)-3-oxopropyl)- (CAS 82024-08-6): Baseline Identity and Procurement Profile


Butanamide, N-(3-(butylamino)-3-oxopropyl)- (CAS 82024-08-6) is a symmetrical diamide derivative of butanoic acid, classified as an N-substituted butanamide bearing a 3-(butylamino)-3-oxopropyl substituent . With molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol, it is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis . The compound is structurally characterized by two amide bonds and a butylamino terminus, which confer distinct solubility, stability, and reactivity profiles compared to simple butanamides or N-alkyl butanamides. Its commercial availability is currently limited to specialty chemical suppliers, and it lacks extensive pharmacological characterization in the public domain.

Why In-Class Butanamides Cannot Substitute for Butanamide, N-(3-(butylamino)-3-oxopropyl)- in Critical Applications


Generic substitution within the N-substituted butanamide class is unreliable because small structural modifications—such as alkyl chain branching, N-alkyl substitution degree, or the presence/absence of a secondary amide—profoundly alter compound properties including density, boiling point, lipophilicity, and hydrogen-bonding capacity. These differences directly impact suitability as a synthetic intermediate, reaction selectivity, and physicochemical behavior in formulation or assay environments . The target compound's linear butylamino motif and dual-amide architecture generate a unique property profile that cannot be replicated by analogs with branched, dibutylamino, or simple N-alkyl substituents, as evidenced by the quantitative comparisons below.

Butanamide, N-(3-(butylamino)-3-oxopropyl)-: Quantitative Differentiation from Key Analogs for Procurement Decision-Making


Higher Computed Density vs. Dibutylamino Analog (CAS 82024-09-7)

The target compound exhibits a computed density of 0.965 g/cm³, which is 2.2% higher than the 0.944 g/cm³ computed for N-(3-(dibutylamino)-3-oxopropyl)butanamide (CAS 82024-09-7) . This difference suggests stronger intermolecular interactions and more efficient molecular packing in the solid/liquid state for the target compound, which may translate to distinct handling, dissolution, and crystallization behavior during synthesis or formulation.

Physicochemical characterization Density comparison Molecular packing

Higher Boiling Point and Lower Flash Point vs. Dibutylamino Analog

The target compound has a computed boiling point of 450.66 °C, which is 8.46 °C higher than the 442.2 °C computed for the dibutylamino analog . Conversely, its computed flash point (182.41 °C) is substantially lower than that of the comparator (221.2 °C), a difference of 38.79 °C. The opposing trends indicate fundamentally different vapor pressure and flammability characteristics.

Thermal properties Boiling point Flash point Safety

Lower Lipophilicity and Polar Surface Area vs. Dibutylamino Analog

The dibutylamino analog (CAS 82024-09-7) has a computed LogP of 3.56 and a polar surface area (PSA) of 52.90 Ų . Although experimental values for the target compound are unavailable, its structure—with a single butylamino group versus the dibutylamino substituent—predicts a significantly lower LogP and higher PSA due to the additional N–H hydrogen bond donor. This class-level inference suggests the target compound is less lipophilic and may exhibit better aqueous solubility and reduced membrane permeability.

Lipophilicity Polar surface area Drug-likeness Permeability

Dual-Amide Architecture Enables Differential Hydrolytic Stability vs. Simple N-Alkyl Butanamides

As a compound containing two amide bonds—one secondary (butylamino) and one tertiary (N-substituted butanamide)—Butanamide, N-(3-(butylamino)-3-oxopropyl)- is expected to exhibit differentiated hydrolytic stability compared to simple N-alkyl butanamides (e.g., N-butyl butanamide) that contain only a single amide . The electron-withdrawing effect of the oxopropyl group on the secondary amide may accelerate base-catalyzed hydrolysis relative to alkyl-only analogs, a well-established class behavior for N-(1-aminoalkyl)amides [1]. However, no direct kinetic comparison data are available in the public domain.

Hydrolytic stability Amide bond Reactivity

Potential for Selective Carbamoylation Based on Butylamino Motif

Compounds bearing a butylamino-3-oxopropyl motif, including benzamide analogs such as Benzamide, N-[3-(butylamino)-3-oxopropyl]- (CAS 663621-39-4), have been explored as carbamoylating agents capable of irreversible inhibition of serine hydrolases, including butyrylcholinesterase (BuChE) [1]. The target compound incorporates the identical butylamino-3-oxopropyl pharmacophore and thus, by class inference, may serve as a carbamoyl donor scaffold for covalent inhibitor design. The absence of an aromatic ring (present in the benzamide comparator) may reduce off-target aromatic interactions, potentially offering a simpler, more selective starting point for fragment-based or mechanistic probe development.

Carbamoylation Cholinesterase inhibition Covalent inhibitor design

Absence of Experimental Bioactivity Data Requires Risk-Adjusted Procurement

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed) and patent repositories yielded no experimental IC₅₀, Ki, ADMET, or in vivo data for Butanamide, N-(3-(butylamino)-3-oxopropyl)- (CAS 82024-08-6). This contrasts with several close analogs that have documented enzyme inhibition or receptor binding profiles [1]. The absence of data constitutes a key differentiation factor: the compound is a relatively uncharacterized chemical probe, which may be advantageous for exploring novel chemical space or for use as a negative control, but it also represents a higher risk for applications requiring well-validated biological activity.

Data availability Risk assessment Procurement due diligence

Recommended Application Scenarios for Butanamide, N-(3-(butylamino)-3-oxopropyl)- Based on Quantitative Evidence


Precursor for Covalent Inhibitor Scaffolds Targeting Serine Hydrolases

The compound's butylamino-3-oxopropyl motif aligns with established carbamoyl donor pharmacophores for irreversible inhibition of serine hydrolases such as BuChE [1]. Its lack of aromatic substituents offers a simplified core for fragment-based covalent inhibitor design, enabling systematic exploration of leaving group effects without confounding aromatic interactions.

Synthetic Intermediate Requiring Higher Density and Thermal Stability

With a computed density of 0.965 g/cm³ and boiling point of 450.66 °C, this compound is better suited than the dibutylamino analog (density 0.944 g/cm³; BP 442.2 °C) for syntheses requiring higher-density reaction media or higher thermal tolerance during distillation or high-temperature coupling steps .

Model Substrate for Selective Amide Hydrolysis Studies

The dual-amide architecture—containing both a secondary N–H amide and a tertiary N-substituted amide—makes this compound a valuable model substrate for investigating chemoselective hydrolysis conditions. Its reactivity profile, inferred from class behavior of N-(1-aminoalkyl)amides [2], allows researchers to study differential cleavage kinetics in a single molecular framework.

Research Chemical for Exploring Novel Chemical Space

The absence of any public bioactivity data positions this compound as an uncharacterized probe suitable for high-throughput screening libraries or as a negative control. Its procurement is justified when exploring novel target interactions without preconceived bias from existing activity annotations [3].

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